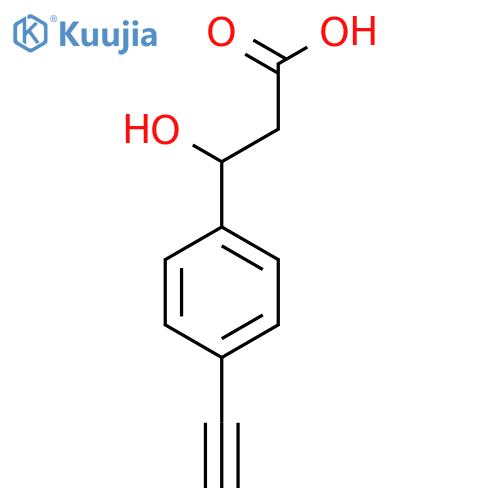Cas no 2228476-10-4 (3-(4-ethynylphenyl)-3-hydroxypropanoic acid)

2228476-10-4 structure
商品名:3-(4-ethynylphenyl)-3-hydroxypropanoic acid
3-(4-ethynylphenyl)-3-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(4-ethynylphenyl)-3-hydroxypropanoic acid
- EN300-1998250
- 2228476-10-4
-
- インチ: 1S/C11H10O3/c1-2-8-3-5-9(6-4-8)10(12)7-11(13)14/h1,3-6,10,12H,7H2,(H,13,14)
- InChIKey: AYFNWLAPKSCWDX-UHFFFAOYSA-N
- ほほえんだ: OC(CC(=O)O)C1C=CC(C#C)=CC=1
計算された属性
- せいみつぶんしりょう: 190.062994177g/mol
- どういたいしつりょう: 190.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
3-(4-ethynylphenyl)-3-hydroxypropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1998250-0.25g |
3-(4-ethynylphenyl)-3-hydroxypropanoic acid |
2228476-10-4 | 0.25g |
$1065.0 | 2023-09-16 | ||
| Enamine | EN300-1998250-1.0g |
3-(4-ethynylphenyl)-3-hydroxypropanoic acid |
2228476-10-4 | 1g |
$1157.0 | 2023-05-26 | ||
| Enamine | EN300-1998250-10.0g |
3-(4-ethynylphenyl)-3-hydroxypropanoic acid |
2228476-10-4 | 10g |
$4974.0 | 2023-05-26 | ||
| Enamine | EN300-1998250-5.0g |
3-(4-ethynylphenyl)-3-hydroxypropanoic acid |
2228476-10-4 | 5g |
$3355.0 | 2023-05-26 | ||
| Enamine | EN300-1998250-2.5g |
3-(4-ethynylphenyl)-3-hydroxypropanoic acid |
2228476-10-4 | 2.5g |
$2268.0 | 2023-09-16 | ||
| Enamine | EN300-1998250-0.5g |
3-(4-ethynylphenyl)-3-hydroxypropanoic acid |
2228476-10-4 | 0.5g |
$1111.0 | 2023-09-16 | ||
| Enamine | EN300-1998250-0.05g |
3-(4-ethynylphenyl)-3-hydroxypropanoic acid |
2228476-10-4 | 0.05g |
$972.0 | 2023-09-16 | ||
| Enamine | EN300-1998250-0.1g |
3-(4-ethynylphenyl)-3-hydroxypropanoic acid |
2228476-10-4 | 0.1g |
$1019.0 | 2023-09-16 | ||
| Enamine | EN300-1998250-1g |
3-(4-ethynylphenyl)-3-hydroxypropanoic acid |
2228476-10-4 | 1g |
$1157.0 | 2023-09-16 | ||
| Enamine | EN300-1998250-10g |
3-(4-ethynylphenyl)-3-hydroxypropanoic acid |
2228476-10-4 | 10g |
$4974.0 | 2023-09-16 |
3-(4-ethynylphenyl)-3-hydroxypropanoic acid 関連文献
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
2228476-10-4 (3-(4-ethynylphenyl)-3-hydroxypropanoic acid) 関連製品
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
